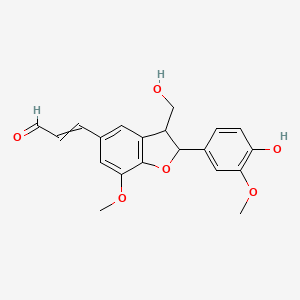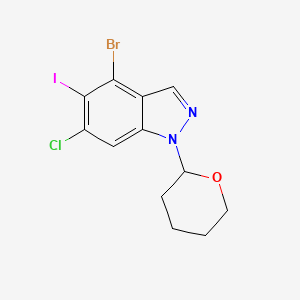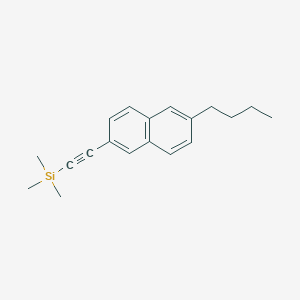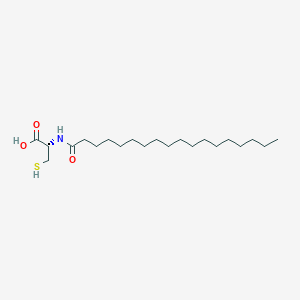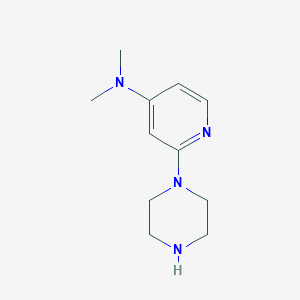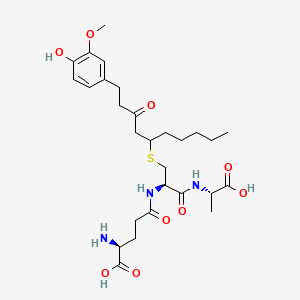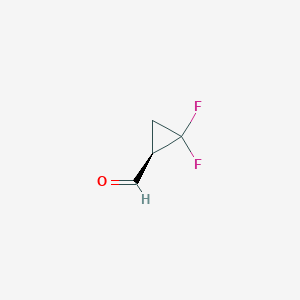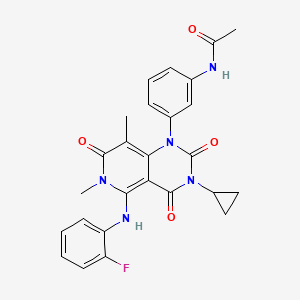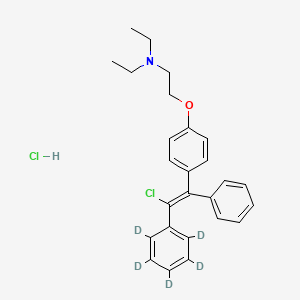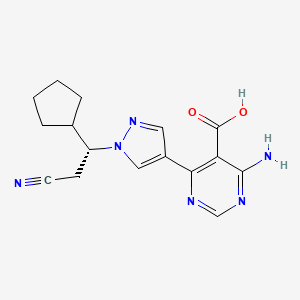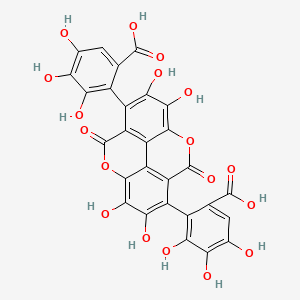![molecular formula C14H18Cl2N2S B13841011 Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride](/img/structure/B13841011.png)
Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride is a chemical compound with the molecular formula C14H16N2S.2HCl and a molecular weight of 317.28 . It is primarily used in proteomics research and is known for its solubility in DMSO, methanol, and water . The compound is stored at -20°C and has a melting point of 251-252°C .
准备方法
The synthesis of Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride involves the reaction of 4-pyridyl ethyl bromide with sodium sulfide in an appropriate solvent . The reaction is typically carried out under reflux conditions, followed by the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The pyridyl groups can undergo substitution reactions with electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like methanol and DMSO, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride can be compared with other similar compounds, such as:
Di-[2-(4-pyridyl)ethyl]sulfide: The free base form of the compound, which has a different molecular weight and solubility properties.
4,4’-(Thiodiethylene)di-pyridine: Another related compound with similar structural features but different chemical properties.
The uniqueness of this compound lies in its specific dihydrochloride form, which provides distinct solubility and stability characteristics .
属性
分子式 |
C14H18Cl2N2S |
|---|---|
分子量 |
317.3 g/mol |
IUPAC 名称 |
4-[2-(2-pyridin-4-ylethylsulfanyl)ethyl]pyridine;dihydrochloride |
InChI |
InChI=1S/C14H16N2S.2ClH/c1-7-15-8-2-13(1)5-11-17-12-6-14-3-9-16-10-4-14;;/h1-4,7-10H,5-6,11-12H2;2*1H |
InChI 键 |
NQCPKYSUWGTJHD-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1CCSCCC2=CC=NC=C2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




